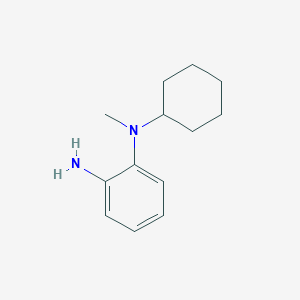

N1-Cyclohexyl-N1-methylbenzene-1,2-diamine

Description

Contextualization of Diamine Chemistry

Diamine chemistry is a vast and vital area of organic synthesis. The presence of two amine functionalities within a single molecule imparts unique properties and reactivity, making them invaluable as monomers in polymerization reactions, as chelating agents in coordination chemistry, and as versatile building blocks for the synthesis of complex nitrogen-containing heterocyclic compounds. The spatial relationship of the two amino groups—whether they are vicinal (1,2-), geminal (1,1-), or positioned at other intervals—largely dictates their chemical behavior and subsequent applications.

Significance of ortho-Phenylenediamines in Organic Synthesis and Ligand Design

Within the broader class of diamines, ortho-phenylenediamines (OPDs), where two amino groups are substituted on adjacent carbon atoms of a benzene (B151609) ring, hold a position of particular prominence. This specific arrangement facilitates the facile construction of a variety of fused heterocyclic systems upon reaction with suitable electrophiles. Consequently, the o-phenylenediamine (B120857) moiety is a key precursor to a wide array of biologically active and industrially significant molecules, including benzimidazoles, quinoxalines, and phenazines. wikipedia.org

Furthermore, the ability of the two adjacent nitrogen atoms to coordinate with metal ions makes OPDs and their derivatives exceptional ligands in coordination chemistry. The resulting metal complexes are of great interest for their catalytic activity, magnetic properties, and potential applications in materials science. The electronic and steric properties of the o-phenylenediamine ligand can be fine-tuned by introducing substituents on the aromatic ring or on the nitrogen atoms, allowing for precise control over the properties of the resulting metal complex.

Rationale for Investigating N1-Cyclohexyl-N1-methylbenzene-1,2-diamine

The specific focus of this article, this compound, is an unsymmetrically substituted o-phenylenediamine. The rationale for investigating such a molecule is multifaceted. Firstly, the presence of two different substituents on one of the nitrogen atoms—a cyclohexyl group and a methyl group—introduces chirality and steric bulk in a controlled manner. The cyclohexyl group is a bulky, non-planar substituent that can induce specific conformational preferences in the molecule and its derivatives. In contrast, the methyl group is sterically less demanding. This combination of substituents can be strategically employed to influence the regioselectivity and stereoselectivity of subsequent reactions.

Secondly, the unsymmetrical nature of the substitution pattern on the diamine scaffold is of significant interest in the design of advanced ligands. In coordination chemistry, such asymmetry can lead to the formation of metal complexes with unique geometries and electronic properties, which are not accessible with symmetrically substituted ligands. This can have profound implications for the catalytic activity and selectivity of these complexes.

Scope and Objectives of the Research

Given the limited specific literature on this compound, the scope of this article is to provide a comprehensive overview based on the established chemistry of related o-phenylenediamines. The primary objectives are:

To propose plausible synthetic routes for this compound based on known methods for the synthesis of N-substituted o-phenylenediamines.

To predict and discuss the key physicochemical and spectroscopic properties of the target molecule by drawing parallels with analogous compounds.

To explore the potential applications of this compound in organic synthesis, particularly in the construction of novel heterocyclic frameworks.

To evaluate its potential as a ligand in coordination chemistry for the development of new catalysts or functional materials.

This investigation aims to lay a theoretical groundwork that may inspire future experimental studies on this intriguing and potentially valuable chemical entity.

Detailed Research Findings

While specific experimental data for this compound is scarce in publicly available literature, we can infer its properties and potential reactivity based on extensive research on related N-substituted o-phenylenediamines.

Proposed Synthesis

The synthesis of unsymmetrically N-substituted o-phenylenediamines can be challenging due to the potential for multiple alkylation products. A plausible synthetic route to this compound could involve a stepwise N-alkylation strategy starting from o-phenylenediamine.

One potential pathway could begin with the mono-N-methylation of o-phenylenediamine, followed by the introduction of the cyclohexyl group. Alternatively, a route involving the reductive amination of N-methyl-2-nitroaniline with cyclohexanone, followed by the reduction of the nitro group, could provide the target compound. The choice of reagents and reaction conditions would be crucial to control the selectivity of the alkylation steps.

Spectroscopic and Physicochemical Properties

The structural features of this compound would give rise to a unique spectroscopic signature. The following table outlines the predicted spectroscopic data based on analogous compounds. core.ac.uknih.gov

| Property | Predicted Data |

| ¹H NMR | Aromatic protons (4H, complex multiplet), Cyclohexyl protons (11H, broad multiplets), Methyl protons (3H, singlet), NH₂ protons (2H, broad singlet). |

| ¹³C NMR | Aromatic carbons (6 signals), Cyclohexyl carbons (multiple signals in the aliphatic region), Methyl carbon (1 signal). |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₁₃H₂₀N₂. |

| IR | N-H stretching vibrations for the primary amine, C-N stretching, and aromatic C-H and C=C stretching bands. |

The physicochemical properties, such as melting point, boiling point, and solubility, would be influenced by the molecular weight and the nature of the substituents. The presence of the cyclohexyl group would likely increase its lipophilicity compared to simpler N-alkylated o-phenylenediamines.

Potential Applications in Organic Synthesis

The primary amino group and the adjacent tertiary amino group in this compound offer a versatile platform for the synthesis of novel heterocyclic compounds. Condensation reactions with 1,2-dicarbonyl compounds would lead to the formation of asymmetrically substituted quinoxalines. Reaction with carboxylic acids or their derivatives could yield N-substituted benzimidazoles, a scaffold prevalent in many pharmaceuticals. The steric hindrance provided by the cyclohexyl group could direct the regioselectivity of these cyclization reactions.

Potential in Ligand Design and Coordination Chemistry

As a chelating ligand, this compound could form stable complexes with a variety of transition metals. The steric bulk of the cyclohexyl group would likely influence the coordination geometry and the accessibility of the metal center, which could be advantageous in catalysis by promoting specific reaction pathways. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, could be further tuned by introducing substituents on the benzene ring.

Structure

3D Structure

Properties

IUPAC Name |

2-N-cyclohexyl-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14/h5-6,9-11H,2-4,7-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKHBVGVGQVJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis Strategies

The initial phase in the synthesis of N1-Cyclohexyl-N1-methylbenzene-1,2-diamine involves the careful construction of a substituted benzene-1,2-diamine core, followed by the sequential or concerted addition of the cyclohexyl and methyl groups.

The foundation of the target molecule is the benzene-1,2-diamine (o-phenylenediamine) scaffold. The synthesis of N-substituted benzene-1,2-diamines can be achieved through various means, including the reduction of corresponding o-nitroanilines. For instance, o-nitroaniline can be reacted with a suitable amine, followed by the reduction of the nitro group to an amine.

Additionally, condensation reactions of benzene-1,2-diamine with various carbonyl compounds are a common method to produce a range of derivatives. wikipedia.orgresearchgate.net These reactions typically involve the formation of an imine intermediate which can then be subjected to further transformations.

The introduction of the cyclohexyl and methyl groups onto one of the nitrogen atoms of the benzene-1,2-diamine core is a critical step. A logical approach involves a two-step process: N-cyclohexylation followed by N-methylation.

The N-cyclohexylation can be achieved through reductive amination of a primary aromatic amine with cyclohexanone. This reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the secondary amine. Various reducing agents can be employed for this purpose, with sodium borohydride and its derivatives being common choices. The reductive amination of nitrobenzene with cyclohexanone has been reported, though it can result in a mixture of the desired secondary amine and aniline, particularly at higher temperatures. researchgate.net

Following the successful attachment of the cyclohexyl group to form N1-cyclohexylbenzene-1,2-diamine, the final step is the introduction of the methyl group. This can be accomplished through a second reductive amination using formaldehyde as the carbonyl source. Alternatively, direct N-methylation of the secondary amine can be carried out using a methylating agent such as methyl iodide or dimethyl sulfate. Catalytic N-methylation using formic acid has also been shown to be effective for various secondary amines.

A representative reaction scheme is presented below: Step 1: Reductive amination with cyclohexanone Benzene-1,2-diamine + Cyclohexanone + Reducing Agent → N1-Cyclohexylbenzene-1,2-diamine

Step 2: N-methylation N1-Cyclohexylbenzene-1,2-diamine + Methylating Agent → this compound

The following table outlines potential conditions for these transformations based on analogous reactions:

| Step | Reagents and Conditions | Product | Reference |

| N-Cyclohexylation | Benzene-1,2-diamine, Cyclohexanone, NaBH(OAc)₃, CH₂Cl₂ | N1-Cyclohexylbenzene-1,2-diamine | thieme-connect.com |

| N-Methylation | N1-Cyclohexylbenzene-1,2-diamine, HCHO, HCOOH | This compound |

Advanced Synthetic Protocols

More advanced and efficient methods for the synthesis of this compound involve the use of modern catalytic systems that facilitate the formation of carbon-nitrogen bonds.

As mentioned previously, reductive amination is a powerful tool for the synthesis of amines. organic-chemistry.orgresearchgate.net A one-pot reductive amination of a suitable precursor, such as o-nitroaniline, with cyclohexanone and a methylating agent could potentially streamline the synthesis. This approach would involve the initial reduction of the nitro group, followed by sequential or concurrent reductive aminations. However, controlling the selectivity to obtain the desired N1,N1-disubstituted product over other possible isomers and byproducts would be a significant challenge.

The table below summarizes various conditions for reductive amination found in the literature for similar substrates:

| Substrates | Catalyst/Reducing Agent | Solvent | Product | Reference |

| Aldehydes/Ketones and Amines | α-picoline-borane, AcOH | MeOH, H₂O, or neat | N-alkylated amines | organic-chemistry.org |

| Nitrobenzenes and Aldehydes | Decaborane (B₁₀H₁₄), 10% Pd/C | - | N-Alkylaminobenzenes | organic-chemistry.org |

| Ketones and Amines | BH₃·THF/AcOH | CH₂Cl₂ | N-alkylated amines | thieme-connect.com |

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-N bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such reactions. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for coupling amines with aryl halides. libretexts.orgacsgcipr.org To synthesize this compound, one could envision a two-step sequence starting from an o-dihalo- or o-halonitrobenzene. For example, o-bromonitrobenzene could first be coupled with N-methylcyclohexylamine using a palladium catalyst and a suitable phosphine ligand. The subsequent reduction of the nitro group would yield the target compound. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

Ullmann Condensation: This copper-catalyzed reaction is another valuable tool for the formation of aryl-amine bonds. wikipedia.org Similar to the Buchwald-Hartwig approach, an o-halonitrobenzene could be reacted with N-methylcyclohexylamine in the presence of a copper catalyst, followed by reduction of the nitro group. While traditional Ullmann conditions often require harsh reaction conditions, modern protocols with specialized ligands can facilitate the reaction at lower temperatures.

The following table provides a comparative overview of these two cross-coupling methods for analogous C-N bond formations:

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | Biaryl phosphines (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C | wikipedia.orgyoutube.com |

| Ullmann Condensation | CuI, Cu₂O | Diamines, Phenanthrolines | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100-200 °C | wikipedia.org |

Intramolecular Cyclization Reactions

N-substituted o-phenylenediamines, such as this compound, are pivotal starting materials for synthesizing various heterocyclic compounds through intramolecular cyclization. These reactions involve the formation of a new ring by connecting the two nitrogen atoms through a linker. For instance, the reaction of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for creating benzimidazoles. nih.gov In a typical reaction, the condensation of the diamine with an aldehyde first forms an unstable intermediate, which then undergoes oxidative cyclization to yield the benzimidazole (B57391) derivative. tandfonline.com

Different reagents can be used to achieve these transformations, leading to a variety of heterocyclic cores. The reaction of an o-phenylenediamine (B120857) with:

Thionyl chloride in the presence of triethylamine yields 2,1,3-benzothiadiazole derivatives. nih.gov

Trifluoroacetic acid produces 2-trifluoromethyl-1H-benzimidazole derivatives. nih.gov

Glyoxal solution in ethanol results in the formation of quinoxaline (B1680401) derivatives. nih.gov

Oxalic acid leads to quinoxaline-2,3-diol derivatives. nih.gov

These reactions highlight the utility of substituted diamines as precursors to complex molecules, where the choice of cyclizing agent dictates the final heterocyclic structure. A one-pot synthesis of N1-alkyl benzotriazoles has been developed through the intramolecular cyclization of N-alkyl o-phenylenediamine intermediates, showcasing a facile and high-yielding protocol.

One-Pot Synthesis Techniques for Heterocyclic Derivatives

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource economy, and reduced waste. For the synthesis of heterocyclic derivatives from diamines, multicomponent reactions (MCRs) are particularly powerful. nih.gov These reactions combine three or more starting materials in a single operation to form a complex product.

The synthesis of benzimidazoles, for example, can be achieved in a one-pot reaction by condensing o-phenylenediamine with various aldehydes under oxidative conditions. tandfonline.comeijppr.com Various catalytic systems and oxidizing agents have been employed to facilitate this transformation, including gold nanoparticles supported on titanium dioxide (Au/TiO2), which allows the reaction to proceed under mild, ambient conditions. nih.gov Another efficient one-pot method involves the reaction of o-phenylenediamines and orthoesters using Zirconyl(IV) chloride (ZrOCl2) as a catalyst to produce 2-substituted benzimidazoles. eijppr.com

These one-pot strategies are highly valued for their operational simplicity and ability to generate diverse molecular structures efficiently. ajol.info The reaction between ninhydrin, 1,2-diaminobenzene, N-heterocyclic compounds, and dialkylacetylenedicarboxylates provides a mild and efficient one-pot route to various spiro-nitrogen heterocycles in high yields. ajol.info

Table 1: Comparison of One-Pot Synthesis Methods for Benzimidazole Derivatives

| Catalyst/Reagent | Aldehyde Type | Conditions | Key Advantage |

|---|---|---|---|

| Au/TiO2 | Aromatic, Heterocyclic | Ambient temperature | Mild conditions, reusable catalyst |

| ZrOCl2 | Orthoesters | Mild | Efficient, good yields |

| Dowex 50W | Aromatic | Aqueous medium, 70°C | Recyclable catalyst, large-scale potential eijppr.com |

Regioselective and Stereoselective Synthesis

Achieving control over the spatial arrangement of atoms is a critical challenge in chemical synthesis. For derivatives of this compound, this involves directing substituents to specific positions (regioselectivity) and controlling the three-dimensional orientation of chiral centers (stereoselectivity).

Control of Substitution Patterns

Controlling substitution patterns in o-phenylenediamines is essential for accessing specific isomers of functionalized heterocycles. While direct electrophilic substitution (e.g., nitration, halogenation) is possible, the amino groups strongly activate the benzene (B151609) ring, often leading to mixtures of products. rsc.org

A more controlled approach involves the temporary formation of a heterocyclic intermediate to protect the diamine groups. rsc.org For instance, reacting o-phenylenediamine with cyclohexanone yields isobenzimidazole-2-spirocyclohexane. rsc.org This intermediate can then react with secondary amines to introduce nucleophilic substituents onto the aromatic ring in a controlled manner. Subsequent reductive hydrolysis removes the protecting group to furnish the desired nucleophilically substituted o-phenylenediamine. rsc.org This method provides a route to substitution patterns that are difficult to achieve through direct synthesis.

Chiral Induction in Diamine Synthesis

The synthesis of single-enantiomer chiral diamines is of great interest for their application as ligands in asymmetric catalysis and as building blocks for pharmaceuticals. researchgate.net Chiral induction involves transferring chirality from a starting material or catalyst to the product.

In the context of diamine synthesis, chiral lithium amides have been used effectively in aza-Michael additions to α,β-unsaturated esters. mdpi.com This methodology allows for the asymmetric synthesis of chiral 1,3-diamines with precise control over the stereochemistry. mdpi.com For cyclohexane-based diamines, derivatives of cis-1,2-diaminocyclohexane have been developed as conformationally locked chiral scaffolds. researchgate.net A key step in their synthesis is the chiral resolution of a racemic intermediate, which can be accomplished through chemical or enzymatic methods. researchgate.net These chiral ligands are then evaluated for their effectiveness in asymmetric reactions. researchgate.net

Industrial-Scale Production Considerations and Process Optimization

Translating a laboratory-scale synthesis to an industrial process requires addressing challenges related to safety, cost, efficiency, and scalability. Process optimization focuses on maximizing yield and purity while minimizing waste and energy consumption.

Mechanistic Investigations of Reactivity

Electrophilic Aromatic Substitution Dynamics on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. The introduction of an electrophile onto the aromatic ring is guided by the directing effects of the substituents already present.

Both the primary amino group (-NH₂) and the tertiary N-cyclohexyl-N-methylamino group (-N(CH₃)(C₆H₁₁)) are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. This is due to the ability of the nitrogen lone pair to donate electron density into the benzene ring through resonance, thereby stabilizing the positively charged intermediate (arenium ion) formed during the reaction. This electron donation increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.

The directing effect of these amine groups preferentially activates the positions ortho and para to them. In the case of N1-Cyclohexyl-N1-methylbenzene-1,2-diamine, the positions available for substitution are C3, C4, C5, and C6. The primary amino group at C2 directs electrophiles to the C3 and C5 positions (ortho and para, respectively). The N1-cyclohexyl-N1-methylamino group at C1 directs towards the C6 and C4 positions (ortho and para, respectively). The interplay of these directing effects determines the final regioselectivity of the reaction.

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ | Activating | Ortho, Para |

| -N(CH₃)(C₆H₁₁) | Activating | Ortho, Para |

While both amine groups are electronically activating, the steric bulk of the N1-cyclohexyl and N1-methyl substituents plays a crucial role in modulating the regioselectivity of electrophilic attack. The large cyclohexyl group, in particular, can hinder the approach of an electrophile to the C6 position, which is ortho to the tertiary amine. This steric hindrance would likely lead to a preference for substitution at the less hindered C4 (para) position.

The electronic effect of the alkyl groups (cyclohexyl and methyl) on the tertiary nitrogen is to increase its electron-donating ability through induction, making the -N(CH₃)(C₆H₁₁) group a slightly stronger activator than the primary -NH₂ group. However, this enhanced electronic effect might be counteracted by the significant steric hindrance. Therefore, the precise product distribution in an electrophilic aromatic substitution reaction will be a delicate balance between these electronic and steric factors. It is plausible that substitution would predominantly occur at the C4 and C5 positions, being para to the two activating groups and less sterically encumbered.

| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

| C3 | Activated (ortho to -NH₂) | Moderate | Favorable |

| C4 | Activated (para to -N(CH₃)(C₆H₁₁)) | Low | Highly Favorable |

| C5 | Activated (para to -NH₂) | Low | Favorable |

| C6 | Activated (ortho to -N(CH₃)(C₆H₁₁)) | High | Unfavorable |

Oxidation and Reduction Pathways

The electron-rich nature of this compound makes it susceptible to oxidation. The course of the oxidation is highly dependent on the oxidizing agent and the reaction conditions.

Oxidation of o-phenylenediamines can lead to the formation of quinone-diimines or phenazine (B1670421) derivatives. In the case of this compound, mild oxidation is expected to yield the corresponding o-quinone-diimine. The mechanism likely involves the initial formation of a radical cation, followed by further oxidation and deprotonation steps. The presence of dissimilar substituents on the nitrogen atoms could lead to a mixture of isomeric products if the subsequent reactions are not highly selective. Stronger oxidizing conditions or aerobic oxidation can promote condensation reactions between two molecules of the diamine, leading to the formation of complex phenazine structures.

The amine functional groups themselves can undergo transformations under specific redox conditions. While the primary amine can be oxidized, it can also be a site for other reactions. For instance, diazotization of the primary amino group with nitrous acid would form a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a variety of other functional groups through Sandmeyer or related reactions. This provides a synthetic route to introduce a wide range of substituents at the C2 position of the benzene ring.

Reduction reactions are less common for the aromatic diamine itself unless other reducible functional groups are present on the ring. The benzene ring is generally stable to reduction under standard conditions. However, the amine groups can influence the reactivity of other parts of the molecule in reduction processes.

Reaction Kinetics and Thermodynamics

Currently, there is a notable absence of published research that explicitly details the isolation and structural elucidation of reaction intermediates formed during the synthesis or subsequent reactions of this compound. Such studies are crucial for a comprehensive understanding of a reaction's mechanism, providing direct evidence for the proposed pathways and the structures of transient species that govern the reaction's outcome and efficiency.

In the broader context of N-alkylation of phenylenediamines, mechanistic pathways are generally presumed to proceed through standard nucleophilic substitution or reductive amination routes. These reactions inherently involve various intermediates, such as iminium ions or partially alkylated amines. However, the high reactivity and short lifetimes of these species make their isolation and characterization a significant experimental challenge.

Future research in this area would be invaluable. The application of advanced spectroscopic techniques, such as in-situ NMR spectroscopy or rapid-injection NMR, could potentially enable the observation and characterization of these fleeting intermediates. Furthermore, low-temperature studies might slow down the reaction rates sufficiently to allow for the trapping and subsequent analysis of key transient molecules. Computational chemistry could also offer predictive insights into the energies and structures of possible intermediates and transition states along the reaction coordinate.

Without empirical data from such dedicated studies on this compound, any discussion on its specific reaction intermediates would be speculative and fall outside the scope of established scientific findings. The scientific community awaits further research to illuminate the mechanistic intricacies of this compound's reactivity.

Coordination Chemistry of N1 Cyclohexyl N1 Methylbenzene 1,2 Diamine As a Ligand

Structural Elucidation of Metal Complexes

Without any foundational research on the interaction of N1-Cyclohexyl-N1-methylbenzene-1,2-diamine with metal ions, any attempt to generate content for the outlined article would be speculative and not based on scientifically verified findings. Further research into the coordination chemistry of this specific diamine is required before a comprehensive and accurate article can be written.

Information regarding the coordination chemistry of this compound is not available in the public domain based on the performed search.

Extensive searches for scientific literature and crystallographic data concerning the chemical compound this compound as a ligand in coordination chemistry have yielded no specific results. The search included queries aimed at retrieving information on its coordination geometries, stereochemistry, intermolecular interactions within crystal structures, ligand field theoretical analysis, spectroscopic signatures of metal-ligand interactions, and any correlation with Hammett parameters.

While the compound itself is listed in chemical supplier databases, there appears to be no published research that would provide the necessary data to construct the detailed article as outlined in the instructions. The search results did identify studies on related but structurally distinct diamine ligands, which could not be used as a basis for this article due to the strict requirement to focus solely on this compound.

Therefore, it is not possible to generate the requested scientific article with the specified content and structure at this time. Further research and publication on the coordination chemistry of this particular compound would be required before a comprehensive and scientifically accurate article could be written.

Catalytic Applications

Organocatalysis

The presence of both a secondary and a tertiary amine group, along with the inherent chirality that can be conferred by the cyclohexyl group, positions N1-Cyclohexyl-N1-methylbenzene-1,2-diamine and its derivatives as potent organocatalysts. These catalysts can operate through non-covalent interactions, such as hydrogen bonding, to activate substrates.

Derivatives of 1,2-diamines are known to function as bifunctional organocatalysts. chemrxiv.org In the case of this compound, the secondary amine (N-H) can act as a hydrogen-bond donor, while the tertiary amine can function as a Brønsted base. This dual functionality allows the catalyst to simultaneously activate both the nucleophile and the electrophile in a chemical reaction, bringing them into close proximity in a well-defined orientation. This mode of action is characteristic of many powerful organocatalytic systems. The chiral scaffold, typically derived from precursors like (1R,2R)-cyclohexane-1,2-diamine, is crucial for inducing stereoselectivity. chemrxiv.org

The chiral nature of this compound makes it a suitable candidate for applications in asymmetric synthesis, aiming to produce enantiomerically enriched products. While specific studies on this exact molecule are not prevalent, analogous organocatalysts derived from chiral 1,2-diamines have been successfully employed in various asymmetric transformations. chemrxiv.org

One prominent example is the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. Organocatalysts with a similar structural framework have been tested in the 1,4-addition of acetylacetone (B45752) to trans-β-nitrostyrene. chemrxiv.org Although these catalysts can achieve high conversion rates, the enantioselectivity can be modest. For instance, organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine and benzene-1,2-diamine have shown high conversions but enantiomeric excesses that are comparatively low. chemrxiv.org

Below is a table summarizing the catalytic performance of a structurally related organocatalyst in the Michael addition reaction, illustrating the potential, as well as the challenges, in achieving high enantioselectivity.

| Catalyst Structure | Substrate 1 | Substrate 2 | Conversion (%) | Enantiomeric Excess (% ee) |

| (1R,2R)-cyclohexane-1,2-diamine derivative | Acetylacetone | trans-β-nitrostyrene | up to 93 | up to 41 (S) |

This data is based on the performance of related 1,2-benzenediamine-derived organocatalysts and is presented to illustrate the potential application of this compound in similar reactions. chemrxiv.org

Transition Metal-Catalyzed Reactions

The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a transition metal center to form a stable chelate complex. The electronic and steric properties of the ligand can be fine-tuned by the cyclohexyl and methyl substituents, influencing the reactivity and selectivity of the metal catalyst.

When a chiral version of this compound is used as a ligand, the resulting metal complex becomes chiral and can be used for enantioselective catalysis. The chirality is transferred from the ligand to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer of the product. Chiral diamine-metal complexes are instrumental in a wide array of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The rigid backbone of the o-phenylenediamine (B120857) unit, combined with the stereodirecting influence of the chiral cyclohexyl group, can create a well-defined chiral pocket around the metal center, which is essential for high enantioselectivity.

The benzene-1,2-diamine core of this compound can be redox-active, meaning it can participate in electron transfer processes during a catalytic reaction. When coordinated to a metal, the ligand can act as an electron reservoir, accepting or donating electrons to facilitate oxidative or reductive transformations at the metal center or the substrate. This property is particularly valuable in redox catalysis, where the ligand can cooperate with the metal to enable challenging transformations. For example, o-phenylenediamine-type ligands have been explored in the context of catalytic water oxidation and other oxidative C-H functionalization reactions. The electronic properties of the ligand, influenced by the N-substituents, can modulate the redox potential of the metal complex, thereby tuning its catalytic activity.

Catalyst Design and Optimization

The design and optimization of catalysts are pivotal to achieving desired reaction kinetics and product selectivity. In the context of catalysts derived from this compound, the focus lies on tailoring the ligand structure to create a specific coordination environment around a metal center or to function as an effective organocatalyst. The presence of both a bulky cyclohexyl group and a smaller methyl group on one of the nitrogen atoms, alongside a primary amine on the other, offers a unique steric and electronic profile that can be exploited in catalyst development.

Influence of Ligand Structure on Catalytic Activity and Selectivity

The substitution pattern on the diamine ligand plays a crucial role in determining the catalytic activity and selectivity of the resulting catalyst. Modifications to the N-substituents and the benzene (B151609) ring can significantly impact the steric hindrance, electronic properties, and conformational flexibility of the ligand, which in turn dictates its interaction with substrates and the transition state of the catalyzed reaction.

Research on analogous systems, such as organocatalysts derived from 1,2-benzenediamine and (1R,2R)-cyclohexane-1,2-diamine, provides valuable insights into these structure-activity relationships. In the Michael addition of acetylacetone to trans-β-nitrostyrene, for instance, the nature of the substituent on the primary aromatic amino group of the benzenediamine scaffold has been shown to influence both the conversion rate and the enantioselectivity of the reaction.

In one study, a series of bifunctional noncovalent organocatalysts were synthesized with varying functionalities on the primary amine, including sulfonamides, amides, and alkylated or arylated amines. The results of their catalytic performance are summarized in the table below.

| Catalyst Type | Substituent on Primary Amine | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Sulfonamide | Benzenesulfonyl | 85 | 35 |

| Sulfonamide | 3,5-Bis(trifluoromethyl)benzenesulfonyl | 93 | 41 |

| Amide | Benzoyl | 78 | 28 |

| Amide | Pivaloyl | 82 | 30 |

| Alkylated Amine | Benzyl | 90 | 38 |

| Arylated Amine | Phenyl | 88 | 32 |

The data indicates that electron-withdrawing groups on the substituent, such as the 3,5-bis(trifluoromethyl)benzenesulfonyl group, can lead to higher conversion rates and enantioselectivity. This is likely due to the enhanced hydrogen-bonding capability of the N-H proton, which plays a key role in activating the substrate. The steric bulk of the substituent also influences the catalytic outcome, with larger groups potentially creating a more defined chiral pocket around the active site, thereby enhancing stereochemical control.

Applying these principles to this compound, the cyclohexyl and methyl groups on one nitrogen atom create a specific steric environment. The interplay between the bulky cyclohexyl group and the smaller methyl group can influence the preferred conformation of the ligand when coordinated to a metal center or when acting as an organocatalyst, thereby impacting the approach of the substrate and the enantioselectivity of the reaction.

Recycling and Reusability of Catalytic Systems

The economic and environmental viability of a catalytic process is heavily dependent on the ability to recycle and reuse the catalyst. For homogeneous catalysts, which includes many systems derived from this compound, this presents a significant challenge as the catalyst is in the same phase as the reactants and products, making separation difficult.

Several strategies have been developed to address this issue. One common approach is the immobilization of the catalyst onto a solid support. This can be achieved by anchoring the diamine ligand to materials such as polymers, silica (B1680970), or metal-organic frameworks (MOFs). For instance, a palladium catalyst supported on silica has been shown to be reusable for up to six cycles in N-alkylation reactions without a significant loss of activity. Similarly, a copper-based MOF (Cu-MOF-74) has demonstrated recyclability for five successive runs in an O-arylation reaction.

Another strategy involves the use of biphasic systems, where the catalyst resides in a phase that is immiscible with the product phase. Ionic liquids (ILs) have emerged as a promising medium for this purpose. The catalyst can be dissolved in the ionic liquid, and after the reaction, the product can be extracted with a conventional organic solvent, leaving the catalyst-IL phase to be reused. In the synthesis of propargylamines, a catalyst in an ionic liquid was successfully recycled and reused for five cycles with no major loss in catalytic performance.

Heterogenization of the catalyst can also be achieved by incorporating the ligand into the structure of nanoparticles. For example, cobalt nanoparticles have been employed for the N-alkylation of amines and were found to be reusable. Similarly, copper-zirconium bimetallic nanoparticles have been used for the selective N-methylation of amines and could be reused for five consecutive cycles without significant loss in activity.

The stability of the this compound ligand under reaction and recycling conditions is a critical factor. The robust nature of the cyclohexyl, methyl, and benzene groups suggests good thermal and chemical stability, which is a prerequisite for a long catalyst lifetime and effective recycling. The development of efficient recycling protocols for catalytic systems based on this ligand is an active area of research, aiming to enhance the sustainability of the chemical processes in which they are employed.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR and ¹³C NMR data for N1-Cyclohexyl-N1-methylbenzene-1,2-diamine, including chemical shifts and coupling constants, have not been reported.

There are no published studies utilizing 2D NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation of this compound.

Vibrational Spectroscopy (FT-IR, Raman)

Specific FT-IR and Raman spectra for this compound are not available. Therefore, a table of characteristic functional group vibrations cannot be compiled from experimental data.

No spectroscopic studies on the hydrogen bonding and conformational effects of this compound have been found in the literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum for this compound has not been documented.

Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound is primarily dictated by the substituted benzene (B151609) ring, which acts as the principal chromophore. The electronic transitions observed in the UV-Vis spectrum are characteristic of N-alkyl-N-aryl-o-phenylenediamines and are dominated by π→π* transitions within the aromatic system.

The presence of two amino groups on the benzene ring, one of which is a tertiary amine (N-cyclohexyl-N-methyl) and the other a primary amine (-NH2), significantly influences the electronic properties of the chromophore. Both amino groups are auxochromes, meaning they are electron-donating groups that can increase the wavelength and intensity of the absorption maxima through resonance effects. Specifically, the lone pair of electrons on the nitrogen atoms can delocalize into the π-system of the benzene ring.

While specific experimental data for this compound is not extensively reported, the expected electronic transitions can be inferred from similar compounds like o-phenylenediamine (B120857) and other N-substituted benzene derivatives. ijermt.orgresearchgate.netsielc.com For instance, o-phenylenediamine exhibits absorption maxima around 236 nm and 284 nm in an acidic mobile phase. sielc.com The substitution of alkyl groups (methyl and cyclohexyl) on one of the nitrogen atoms in this compound is expected to cause a bathochromic (red) shift in these absorption bands due to the increased electron-donating nature of the tertiary amine compared to a primary amine. libretexts.org

The primary electronic transitions are summarized in the table below.

| Transition Type | Involved Orbitals | Expected Wavelength Region (nm) | Chromophore |

| π → π | π orbitals of the benzene ring | 230 - 300 | Substituted benzene ring |

| n → π | Non-bonding electrons on Nitrogen → π* orbitals of the ring | > 300 (often weak) | Amino groups and benzene ring |

This is an interactive data table. Click on the headers to sort.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Bands in Complexes

When this compound acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms, new electronic transitions can arise in the visible region of the spectrum. These are known as charge-transfer (CT) bands and are often responsible for the intense color of many coordination complexes.

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is excited from a ligand-based orbital to a metal-based orbital. nih.gov This process is favored when the ligand is electron-rich (like a diamine) and the metal is in a high oxidation state with empty or partially filled d-orbitals. For a complex of this compound with a metal ion like Cu(II) or Fe(III), LMCT bands would be anticipated. researchgate.net The energy of this transition would depend on the specific metal and its coordination environment.

Metal-to-Ligand Charge Transfer (MLCT): Conversely, MLCT involves the excitation of an electron from a metal-based orbital to a ligand-based orbital. buffalo.edunih.gov This is more common when the metal is in a low oxidation state (electron-rich) and the ligand possesses low-lying π* orbitals. While the benzene ring of the ligand has π* orbitals, MLCT is less likely for this specific ligand compared to ligands with more extensive π-acceptor capabilities.

The characteristics of these potential charge transfer bands are outlined in the table below.

| Charge Transfer Type | Electron Transition | Ligand Requirement | Metal Requirement |

| LMCT | Ligand (π) → Metal (d) | Electron-rich (e.g., diamine) | High oxidation state, electron-poor |

| MLCT | Metal (d) → Ligand (π) | π-acceptor character | Low oxidation state, electron-rich |

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry (High-Resolution MS, GC-MS)

Mass spectrometry is a critical tool for the characterization of this compound, providing precise information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

Molecular Weight Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high accuracy, allowing for the confirmation of its elemental formula, C13H20N2. The theoretical monoisotopic mass is 204.1626 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner, which provides valuable structural information. The fragmentation of this compound is expected to follow patterns characteristic of aromatic amines, cyclic amines, and N-alkylated compounds. miamioh.edulibretexts.orgfuture4200.com

A plausible fragmentation pathway would include:

α-cleavage: The bonds adjacent to the nitrogen atoms are prone to cleavage. Loss of a methyl radical (•CH3) from the N-methyl group or cleavage within the cyclohexyl ring are expected. The loss of the largest alkyl group is often preferred. libretexts.org

Loss of Cyclohexyl Group: Cleavage of the N-cyclohexyl bond can lead to the loss of a cyclohexyl radical or cyclohexene.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, typically losing ethylene (B1197577) (C2H4). whitman.edu

Aniline-type Fragmentation: The aromatic ring can lead to fragments characteristic of anilines, such as the loss of HCN. miamioh.edu

A summary of expected key fragments is provided in the table below.

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 204 | [C13H20N2]+• | Molecular Ion (M+•) |

| 189 | [M - CH3]+ | α-cleavage, loss of methyl radical |

| 121 | [M - C6H11]+ | Cleavage of N-cyclohexyl bond |

| 107 | [C6H5NHCH3]+ | Cleavage of C-C bond on the ring and rearrangement |

| 94 | [C6H5NH2]+• | Aniline radical cation from complex rearrangement |

This is an interactive data table. Click on the headers to sort.

Purity Assessment

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an effective method for assessing the purity of this compound. By separating the compound from any potential impurities before it enters the mass spectrometer, each component can be individually identified.

Purity is determined by integrating the peak area of the target compound in the total ion chromatogram (TIC) and comparing it to the total area of all detected peaks. The presence of impurities would be indicated by additional peaks in the chromatogram, and their mass spectra could be used to identify them, for example, as starting materials, by-products, or degradation products. HRMS further aids in purity assessment by confirming that the elemental composition of the main peak corresponds precisely to the target compound.

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Reaction Monitoring and Purity Analysis

High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-high-performance liquid chromatography (UPLC) are indispensable techniques for both monitoring the synthesis of this compound and for quantifying its purity in a final product. nih.govshimadzu.com

These techniques separate components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. Given the basic nature of the amine groups, a reverse-phase HPLC method would be most suitable. sielc.com

Reaction Monitoring: During the synthesis of this compound, small aliquots of the reaction mixture can be periodically injected into an HPLC or UPLC system. This allows for the tracking of the consumption of starting materials and the formation of the product over time. The appearance and growth of the product peak, with a characteristic retention time, indicates the progress of the reaction. This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading.

Purity Analysis: For the final product, HPLC and UPLC with UV or MS detection provide a quantitative measure of purity. A chromatogram of a pure sample should show a single major peak. The area of this peak, as a percentage of the total area of all peaks in the chromatogram, represents the purity of the sample. LC-MS is particularly powerful as it provides the mass of any detected impurities, aiding in their identification. nih.govsigmaaldrich.com UPLC offers the advantage of faster analysis times and higher resolution compared to conventional HPLC. nih.govwaters.com

A typical set of parameters for the analysis of this compound using these techniques is proposed below.

| Parameter | HPLC | UPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 min | 10% B to 90% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm and 280 nm; or MS | UV at 254 nm and 280 nm; or MS |

| Injection Volume | 10 µL | 2 µL |

This is an interactive data table. Click on the headers to sort.

Computational and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the fundamental properties of molecules from first principles. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure of a molecule.

Geometry Optimization and Conformational Analysis

This subsection would typically detail the process of finding the most stable three-dimensional arrangement of atoms in the N1-Cyclohexyl-N1-methylbenzene-1,2-diamine molecule. This involves exploring the potential energy surface of the molecule to locate energy minima corresponding to stable conformers. The analysis would likely investigate the various possible orientations of the cyclohexyl and methyl groups relative to the benzene (B151609) diamine core. Without specific studies, no data on bond lengths, bond angles, or dihedral angles for the optimized geometry can be provided.

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)

An analysis of the electronic structure would provide insights into the reactivity and properties of this compound. This would involve the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding chemical reactivity. Furthermore, the distribution of electron density across the molecule would be analyzed to identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

A representative data table that would be included in this section, had the data been available, is shown below:

| Parameter | Calculated Value (Arbitrary Units) |

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion. This information is invaluable for the identification and characterization of the compound. The predicted spectra could be compared with experimental data to confirm the structure of the synthesized molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic behavior of molecules in various environments.

Conformational Flexibility and Dynamic Behavior

MD simulations would be employed to study the conformational flexibility of this compound over time. This would involve analyzing the trajectories of the atoms to understand how the molecule samples different conformations and the timescales of these changes. This is particularly relevant for understanding the flexibility of the cyclohexyl ring and the rotation around the various single bonds.

Ligand-Solvent and Ligand-Substrate Interactions

This subsection would focus on the interactions of this compound with its surrounding environment. MD simulations could be used to study how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in solution. Additionally, if the molecule is intended to act as a ligand, simulations could be performed to investigate its binding to a specific protein or other substrate, providing insights into the nature and strength of these interactions.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the physical and chemical properties of a compound in its crystalline state. Techniques like Hirshfeld surface analysis provide valuable insights into how molecules pack together and the nature of the forces that govern this arrangement.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in relation to its neighbors, allowing for the identification and characterization of close contacts such as hydrogen bonds and van der Waals forces. The surface is colored according to different properties, such as dnorm (a normalized contact distance), to highlight regions of significant intermolecular interaction.

Void Analysis in Crystalline Structures

Void analysis is another important computational tool used to examine the empty spaces within a crystalline lattice. The size, shape, and distribution of these voids can influence a crystal's properties, including its density, stability, and its ability to host guest molecules. This analysis is typically performed in conjunction with Hirshfeld surface analysis.

As with the Hirshfeld surface analysis, there is no available research detailing a void analysis for the crystalline structure of this compound. This is a direct consequence of the absence of its determined crystal structure in the public domain. A void analysis would calculate the volume of empty space within the unit cell, providing an indication of the packing efficiency.

Conclusion and Future Research Directions

Summary of Key Findings

A thorough review of scientific databases and literature reveals a significant absence of published research specifically focused on N1-Cyclohexyl-N1-methylbenzene-1,2-diamine. At present, there are no detailed reports on its synthesis, physical and chemical properties, catalytic activity, or applications in material science. The primary information available is its existence in the catalogs of some chemical suppliers, which provides its basic chemical identity. This lack of data underscores that the compound is a largely unexplored entity within the chemical research landscape.

Remaining Challenges and Knowledge Gaps

The most significant challenge concerning this compound is the foundational gap in knowledge. Key information that is currently unavailable includes:

Validated Synthetic Routes: While general methods for the synthesis of unsymmetrical vicinal diamines exist, no specific, optimized, and high-yield synthesis for this compound has been reported. Challenges in achieving selective N-alkylation and N-arylation on the diamine scaffold without forming isomeric byproducts are anticipated.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) are not documented in research literature, hindering its potential use and further study.

Reactivity and Stability: There is no information on the chemical reactivity, stability under different conditions, or potential decomposition pathways of the compound.

Coordination Chemistry: The potential of this diamine to act as a ligand for metal complexes, a common application for o-phenylenediamines, is entirely unexplored.

Biological Activity: No studies have been conducted to assess any potential biological or pharmacological effects of this compound.

Prospective Avenues for Research

The lack of existing data presents a unique opportunity for original research. Based on the known chemistry of related N-substituted benzene-1,2-diamines, several promising research avenues can be proposed.

Future research should prioritize the development of efficient and scalable synthetic methods for this compound. Potential strategies could include:

Stepwise N-functionalization: A multi-step synthesis starting from o-phenylenediamine (B120857), involving sequential and selective introduction of the methyl and cyclohexyl groups. This would require careful selection of protecting groups and reaction conditions to control regioselectivity.

Reductive Amination: A convergent approach involving the reductive amination of a suitable N-substituted nitroaniline or amino ketone precursor.

Transition-Metal Catalyzed Cross-Coupling: Buchwald-Hartwig amination or similar cross-coupling reactions could be explored to form the N-cyclohexyl or N-methyl bond on a pre-functionalized benzene-1,2-diamine derivative.

A comparative study of these routes would be invaluable for establishing a practical synthesis.

| Potential Synthetic Strategy | Description | Key Challenges |

| Stepwise N-functionalization | Sequential addition of methyl and cyclohexyl groups to o-phenylenediamine. | Controlling regioselectivity, potential for over-alkylation. |

| Reductive Amination | Reaction of an amino ketone with cyclohexylamine (B46788) or methylamine (B109427) followed by reduction. | Availability of starting materials, chemoselectivity of the reduction. |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed amination of a halo-aniline derivative. | Catalyst selection, optimization of reaction conditions. |

Many vicinal diamine derivatives serve as crucial ligands in asymmetric catalysis. Future work could investigate the potential of this compound and its metal complexes in various catalytic transformations. The unsymmetrical nature of the molecule could offer unique steric and electronic properties, potentially leading to novel reactivity and selectivity. Research in this area could involve:

Synthesis of Metal Complexes: Preparation of coordination complexes with transition metals such as rhodium, iridium, palladium, and copper.

Application in Asymmetric Catalysis: Testing the efficacy of these complexes as catalysts in reactions like asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. The performance could be compared to catalysts derived from symmetrically substituted diamines.

Derivatives of o-phenylenediamine are known to be precursors for conducting polymers and other functional organic materials. The unique substitution pattern of this compound could be leveraged in material science. Prospective applications to be investigated include:

Electropolymerization: Studying the electrochemical polymerization of the compound to form thin films with potentially interesting electronic and optical properties. The bulky cyclohexyl and smaller methyl groups could influence polymer morphology and conductivity.

Precursor for Heterocycles: Using the diamine as a building block for the synthesis of novel benzimidazole (B57391) or quinoxaline (B1680401) derivatives. These heterocyclic systems are often fluorescent and have applications in organic light-emitting diodes (OLEDs) and as chemical sensors. For instance, reaction with specific aldehydes could yield fluorescent compounds whose emission is sensitive to their environment, making them potential candidates for nitric oxide sensors researchgate.net.

Given the current lack of experimental data, computational and theoretical studies would be a powerful tool to guide future research. Density Functional Theory (DFT) calculations could be employed to:

Predict Molecular Properties: Calculate the optimized geometry, electronic structure (HOMO-LUMO gap), and spectroscopic properties.

Guide Synthetic Efforts: Model reaction pathways to predict the feasibility and potential outcomes of different synthetic routes.

Design Novel Analogues: Systematically vary the N-substituents in silico to predict how changes in structure would affect the electronic and steric properties of the molecule, allowing for the rational design of new ligands or material precursors with desired characteristics.

Q & A

Q. What are the optimal reaction conditions for synthesizing N1-Cyclohexyl-N1-methylbenzene-1,2-diamine?

- Methodological Answer : The synthesis typically involves alkylation or reductive amination of benzene-1,2-diamine derivatives. For example, in analogous systems, reactions are conducted in ethanol/pyridine under reflux for 6 hours, with stoichiometric control of alkylating agents (e.g., bromopropane) to ensure mono- or di-substitution . Key parameters include:

- Solvent selection : Polar solvents (e.g., EtOH) enhance nucleophilicity of amine groups.

- Temperature : Reflux conditions (70–80°C) balance reaction rate and side-product formation.

- Purification : Column chromatography or recrystallization isolates the product.

Table 1 : Comparison of Synthesis Methods for Diamine Derivatives

| Precursor | Reaction Time | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | 6 h | EtOH/Py | 65–75 | |

| Cyclohexane-1,2-diamine | 12 h | MeOH | 50–60 |

Q. How can IR and NMR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Look for NH stretching vibrations (3350–3400 cm⁻¹) in intermediate compounds, which disappear upon alkylation, confirming substitution .

- ¹H NMR : Key signals include:

- Methylene protons : Singlet at δ 3.2–3.5 ppm for –CH₂– groups adjacent to N.

- Cyclohexyl protons : Multiplet signals (δ 1.2–2.0 ppm) for the cyclohexyl ring .

- Aromatic protons : Doublets or triplets (δ 6.5–7.5 ppm) for the benzene ring .

Advanced Research Questions

Q. How do substituents on the cyclohexyl group affect coordination properties in catalytic systems?

- Methodological Answer : Steric and electronic effects of substituents modulate ligand-metal interactions. For instance:

- Steric hindrance : Bulky groups (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) reduce coordination flexibility but enhance enantioselectivity in asymmetric catalysis .

- Electronic effects : Electron-donating groups (e.g., –OCH₃) increase electron density at N atoms, improving binding to transition metals like Cu or Fe .

- Experimental validation : X-ray crystallography (using SHELX programs) and DFT calculations (e.g., Quantum Espresso) quantify bond lengths and charge distribution .

Q. What strategies resolve contradictions in antimicrobial activity data for diamine-derived Schiff bases?

- Methodological Answer : Discrepancies in bioactivity studies often arise from variations in:

- Test strains : Gram-positive vs. Gram-negative bacteria exhibit different membrane permeability to diamine derivatives .

- Substituent positioning : Nitro groups at meta/para positions (e.g., Compound 2 vs. 4 in ) alter solubility and target affinity.

- Dosage protocols : Minimum inhibitory concentration (MIC) assays under standardized conditions (e.g., CLSI guidelines) improve reproducibility.

Table 2 : Antimicrobial Activity of Cyclohexane-1,2-diamine Derivatives

| Compound | Substituent | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

|---|---|---|---|

| 1 | Phenylmethylene | 32 | >128 |

| 4 | p-Nitrophenylmethylene | 16 | 64 |

Q. How can computational modeling predict the corrosion inhibition efficiency of diamine derivatives?

- Methodological Answer : Molecular dynamics (MD) and density functional theory (DFT) simulate adsorption on metal surfaces:

- Binding energy : Higher values (e.g., –200 kJ/mol for PEHA ) indicate stronger inhibitor-metal interactions.

- Electron density maps : Identify reactive sites (e.g., lone pairs on N atoms) for proton donation/acceptance.

- Validation : Electrochemical impedance spectroscopy (EIS) correlates simulated adsorption with experimental inhibition efficiency .

Data Analysis and Contradiction Resolution

Q. What experimental pitfalls lead to low yields in diamine-coupled heterocyclic syntheses?

- Methodological Answer : Common issues include:

- Solubility challenges : Poor solubility of intermediates (e.g., nitro-substituted derivatives) reduces reaction efficiency. Use polar aprotic solvents (DMF, DMSO) .

- Side reactions : Oxidative dimerization of amines can occur; inert atmospheres (N₂/Ar) mitigate this .

- Catalyst selection : Palladium or copper catalysts improve coupling reactions (e.g., Suzuki-Miyaura for benzimidazoles) .

Structural and Functional Insights

Q. What crystallographic techniques validate the stereochemistry of cyclohexane-diamine derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.